4-(2-Hydroxyethyl)phenyl methanesulfonate
Overview
Description
“4-(2-Hydroxyethyl)phenyl methanesulfonate” is a chemical compound with the molecular formula C9H12O4S . It is a derivative of methanesulfonic acid . The compound is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a methanesulfonate group via a 2-hydroxyethyl chain . The molecular weight of the compound is 216.25 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 216.25 . Specific physical properties such as melting point, boiling point, and density are not provided in the search results. The compound should be stored in a tightly closed container, in a cool and dry place .Scientific Research Applications
Analytical Applications in Lipid Peroxidation Assays
4-(2-Hydroxyethyl)phenyl methanesulfonate, through its involvement in reactions with malondialdehyde (MDA) and 4-hydroxyalkenals, contributes to the development of new analytical methodologies for assessing lipid peroxidation. This process has been instrumental in establishing a colorimetric assay, utilizing methanesulfonic acid to yield optimal chromophore production. Such assays are crucial for the quantitative analysis of lipid peroxidation products, offering insights into the oxidative stress status in biological samples, thereby facilitating research into the mechanisms underlying various diseases and the impact of antioxidants (Gérard-Monnier et al., 1998).
Selective Hydrolysis in Organic Synthesis
The selective hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, showcases the compound's utility in synthetic chemistry. It illustrates the pH-dependent hydrolysis of such esters, facilitating the removal of protective groups in synthetic routes without compromising the integrity of sensitive functional groups. This property is particularly useful in the synthesis of complex organic molecules, enabling chemists to achieve desired transformations with high precision and efficiency (Chan et al., 2008).
Microbial Reduction in Pharmaceutical Synthesis
The microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to its hydroxy derivative highlights the role of this compound in the enantioselective synthesis of pharmaceuticals. This process exemplifies the application of biocatalysis in achieving high stereochemical control in the synthesis of beta-receptor antagonists, demonstrating the integration of green chemistry principles in drug development (Patel et al., 1993).
Proton Exchange Membranes in Fuel Cells
The development of new locally and densely sulfonated poly(ether sulfone)s, involving the sulfonation of 4,4′-dichlorodiphenylsulfone with compounds such as this compound, underscores its significance in advancing fuel cell technology. These materials, characterized by their phase-separated structures, exhibit efficient proton conduction and mechanical stability, essential attributes for high-performance fuel cells (Matsumoto et al., 2009).
Enhancing Low-Temperature Performance of Lithium-Ion Batteries
The addition of phenyl methanesulfonate as an electrolyte additive in LiNi0.5Co0.2Mn0.3O2/graphite cells improves their performance at low temperatures. This application demonstrates the potential of this compound derivatives in optimizing the interfacial properties of battery electrodes, thereby enhancing the durability and efficiency of lithium-ion batteries under challenging conditions (Lin et al., 2019).
Properties
IUPAC Name |
[4-(2-hydroxyethyl)phenyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)13-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXAVUZTTMTGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629370 | |
Record name | 4-(2-Hydroxyethyl)phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-38-4 | |
Record name | 4-(2-Hydroxyethyl)phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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